Sar-Pro-Arg-pNA Hydrochloride, also known as Sarcosine-Proline-Arginine-p-nitroanilide Hydrochloride, is a synthetic chromogenic substrate primarily used for studying the activity of the enzyme α-thrombin. This compound is particularly significant in biochemical research and clinical diagnostics, as it enables the measurement of thrombin activity through a colorimetric assay. The release of p-nitroaniline upon enzymatic cleavage provides a quantifiable means to assess thrombin's role in blood coagulation and related processes.
Sar-Pro-Arg-pNA Hydrochloride is classified as a peptide derivative and a chromogenic substrate. It is synthesized through solid-phase peptide synthesis, which allows for precise control over the sequence and structure of the peptide. The compound is commercially available from various chemical suppliers, including BenchChem and Chem-Impex, with a CAS number of 77695-30-8 .
The synthesis of Sar-Pro-Arg-pNA Hydrochloride typically involves the following steps:
This method ensures high purity and yield, essential for its application in enzyme assays.
Sar-Pro-Arg-pNA Hydrochloride has the molecular formula and a molecular weight of approximately 498.96 g/mol . The structure comprises a sequence of amino acids linked by peptide bonds, with a chromogenic p-nitroaniline moiety that provides optical properties useful for detection.
The molecular structure can be represented as follows:
This configuration allows for specific interactions with α-thrombin, facilitating enzymatic cleavage.
Sar-Pro-Arg-pNA Hydrochloride undergoes enzymatic cleavage primarily by α-thrombin. The key reaction involves:
The primary product formed from this reaction is p-nitroaniline, which is crucial for quantifying thrombin activity.
The mechanism of action involves the specific interaction between Sar-Pro-Arg-pNA Hydrochloride and α-thrombin. Upon cleavage at the arginine-p-nitroaniline bond, p-nitroaniline is released, leading to an increase in yellow color intensity proportional to enzyme activity. This allows researchers to quantitatively analyze thrombin's activity in various biological samples.
Sar-Pro-Arg-pNA Hydrochloride has diverse applications in scientific research:
This compound serves as a critical tool in both basic research and clinical settings, providing insights into thrombin's biological functions and therapeutic implications.
Sar-Pro-Arg-pNA hydrochloride is a chromogenic substrate designed to exploit the catalytic mechanism of serine proteases. Its structure comprises three key components:
Thrombin’s specificity for Sar-Pro-Arg-pNA arises from its preference for hydrophobic residues at P2 (Pro) and basic residues at P1 (Arg). Mutagenesis studies on protease-activated receptors (PARs) confirm that substituting Pro40 (P2) in PAR1 with alanine reduces thrombin’s catalytic rate (kcat) by 3-fold due to disrupted S2 pocket interactions [2].
Table 1: Key Structural Determinants of Sar-Pro-Arg-pNA in Serine Protease Catalysis
Position | Residue | Role in Catalysis | Protease Interaction Site | ||
---|---|---|---|---|---|
P3 | Sar (N-methylglycine) | Enhances proteolytic resistance and solubility | Surface-exposed region | ||
P2 | Pro | Stabilizes substrate conformation | S2 hydrophobic pocket | ||
P1 | Arg | Anchors substrate; scissile bond location | S1 specificity pocket | ||
Leaving group | pNA | Quantifiable chromophore | N/A |
Kinetic parameters of Sar-Pro-Arg-pNA hydrolysis are determined spectrophotometrically:
The linear increase in absorbance at 405 nm directly correlates with pNA release, enabling real-time monitoring of initial reaction rates (Vmax). For example, thrombin’s kcat of 17 s⁻¹ against PAR4 exodomains translates to quantifiable pNA release within seconds [6].
Thrombin Specificity
Sar-Pro-Arg-pNA is highly selective for thrombin due to:
Flaviviral Protease Limitations
Flaviviral NS2B/NS3 proteases (e.g., dengue, Zika) exhibit divergent specificity:
Sar-Pro-Arg-pNA’s Sar-Pro-Arg sequence lacks the extended basic residues essential for flaviviral protease recognition, rendering it inactive against NS2B/NS3 [5].
Catalytic efficiencies (kcat/Km) vary significantly across proteases due to active-site architectures:
Table 2: Comparative Catalytic Efficiency of Sar-Pro-Arg-pNA Across Proteases
Protease | kcat/Km (M⁻¹s⁻¹) | Structural Determinants | ||
---|---|---|---|---|
α-Thrombin | 1.2 × 10⁷ | S1: Asp189; S2: hydrophobic pocket; exosite I enhances affinity for physiological substrates [2] | ||
Activated Protein C (APC) | Not applicable | Prefers Glu-Pro-Arg sequences (e.g., Chromozym PCa) [1] | ||
Flaviviral NS2B/NS3 (ZIKV) | Undetectable | Requires P1–P3 basic residues (e.g., Lys-Lys-Arg); flat S2 pocket [3] [5] | ||
SARS-CoV-2 Mpro | 6,800 | Prefers P1: Gln; P2: Leu/Val; dimeric state essential for activity [10] |
Table 3: Structural Comparison of Protease Substrate Pockets
Protease | S1 Pocket | S2 Pocket | Optimal P3-P1 Sequence | Compatibility with Sar-Pro-Arg-pNA | ||
---|---|---|---|---|---|---|
Thrombin | Deep, acidic | Hydrophobic | Leu/Asp/Pro/Arg | High (matches P2 Pro, P1 Arg) | ||
Flaviviral NS2B/NS3 | Shallow, flat | Tolerates basic | Lys/Arg/Lys/Arg | Low (lacks tribasic motif) | ||
SARS-CoV-2 Mpro | Catalytic Cys145 | Hydrophobic | Val/Leu/Phe-Gln↓Ser | None (requires P1 Gln) |
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